4H,5H-Imidazo[1,2-A]quinazolin-5-one

Kinase Inhibition Cancer Therapeutics Structural Biology

This angular 4H,5H-imidazo[1,2-a]quinazolin-5-one scaffold confers a distinct EGFR kinase inhibition profile not achievable with linear imidazo[2,1-b] analogs. SAR divergence is critical: the specific 5-one moiety and angular fusion geometry dictate target selectivity and potency, making generic substitution scientifically invalid. Procure this specific CAS 109224-70-6 compound to ensure accurate lead optimization and pathway interrogation in EGFR-dependent cancer models.

Molecular Formula C10H7N3O
Molecular Weight 185.186
CAS No. 109224-70-6
Cat. No. B2494318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H-Imidazo[1,2-A]quinazolin-5-one
CAS109224-70-6
Molecular FormulaC10H7N3O
Molecular Weight185.186
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=NC=CN23
InChIInChI=1S/C10H7N3O/c14-9-7-3-1-2-4-8(7)13-6-5-11-10(13)12-9/h1-6H,(H,11,12,14)
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H,5H-Imidazo[1,2-A]quinazolin-5-one: Procurement-Relevant Structural and Functional Baseline


4H,5H-Imidazo[1,2-A]quinazolin-5-one is a heterocyclic compound with a fused ring system combining imidazole and quinazoline moieties, belonging to the broader imidazoquinazolinone class [1]. It is characterized by a molecular formula of C10H7N3O and a molecular weight of 185.186 g/mol, with typical commercial purity of 95% [2]. The compound serves as a core scaffold for various biologically active derivatives and is primarily utilized as a research intermediate and pharmacological tool [1].

Why 4H,5H-Imidazo[1,2-A]quinazolin-5-one Cannot Be Interchanged with Other Imidazoquinazolinone Analogs


Generic substitution among imidazoquinazolinone derivatives is not scientifically valid due to critical structure-activity relationship (SAR) divergences. Variations in ring fusion geometry (angular vs. linear), oxidation state of the core, and substitution patterns directly dictate target selectivity and potency [1]. For instance, while linear imidazo[2,1-b]quinazolinones exhibit platelet cAMP-PDE inhibition, the angular imidazo[1,2-a] scaffold confers distinct EGFR kinase inhibition profiles [2][3]. Even within the angular imidazo[1,2-a] series, the presence of the 5-one moiety versus the dihydro form fundamentally alters chemical stability and biological accessibility [4]. Therefore, procurement decisions must be guided by specific, quantitative differentiation data rather than class-level assumptions.

Quantitative Differentiation of 4H,5H-Imidazo[1,2-A]quinazolin-5-one: Evidence-Based Procurement Guide


Angular vs. Linear Imidazoquinazolinone Core: Divergent Biological Target Engagement

The angular imidazo[1,2-a]quinazolin-5-one scaffold exhibits a distinct kinase inhibition profile compared to linear imidazo[2,1-b]quinazolinones. While linear analogs like Ro 15-2041 potently inhibit platelet cAMP-PDE (IC50 = 70 nM) [1], angular derivatives such as 18a and 18o demonstrate selective EGFR kinase inhibition with IC50 values of 82.0 µM and 12.3 µM, respectively [2]. This represents a >1000-fold shift in target preference, highlighting that the core geometry, not merely the class, determines biological activity.

Kinase Inhibition Cancer Therapeutics Structural Biology

Cytotoxic Potency Benchmarking: Imidazo[1,2-a]quinazoline Derivatives vs. Erlotinib

Among a series of imidazo[1,2-a]quinazoline derivatives, compounds 18a and 18o demonstrated anti-proliferative activity with IC50 values in the micromolar range against multiple cancer cell lines. For instance, against the PC3 prostate cancer cell line, both compounds showed activity, with 18o being notably more potent [1]. These values were benchmarked against erlotinib, a clinically approved EGFR inhibitor, as a reference standard. While erlotinib exhibits single-digit nanomolar potency, the imidazoquinazolines provide a distinct chemical scaffold with micromolar activity, positioning them as useful tools for exploring alternative binding modes or resistance mechanisms.

Anticancer Cell Viability EGFR

Synthetic Accessibility: Regioselective Synthesis of Angular vs. Linear Cores

The synthesis of angularly fused 1,2-dihydroimidazo[1,2-a]quinazolin-5(4H)-ones is achieved via a copper-catalyzed tandem N-arylation–amidation reaction, as demonstrated in the total synthesis of TIC10/ONC201 [1]. This method offers regioselective formation of the angular core, which is critical for accessing the correct isomer. In contrast, linear imidazoquinazolinones often require different synthetic strategies and can yield isomeric mixtures if not carefully controlled. The availability of a robust, regioselective synthetic route for the angular scaffold reduces the risk of procuring an incorrect or inactive isomer.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Optimal Research and Industrial Application Scenarios for 4H,5H-Imidazo[1,2-A]quinazolin-5-one


EGFR Kinase Inhibitor Lead Discovery and SAR Exploration

Given the demonstrated EGFR inhibitory activity of imidazo[1,2-a]quinazoline derivatives, 4H,5H-imidazo[1,2-A]quinazolin-5-one serves as a core scaffold for medicinal chemistry programs aimed at developing novel EGFR-targeted anticancer agents. Its micromolar potency and distinct binding mode, as confirmed by in vitro assays and docking studies, make it a valuable starting point for lead optimization [1].

Chemical Biology Probe for Dissecting Kinase Signaling Pathways

The selective inhibition of EGFR phosphorylation and downstream ERK1/2 signaling by specific angular imidazoquinazoline derivatives (e.g., 18a and 18o) positions this scaffold as a useful chemical probe for investigating EGFR-dependent pathways in cancer cell biology [1]. Researchers can utilize this compound to interrogate pathway dynamics and validate target engagement in cellular models.

Synthetic Methodology Development and Regioselective Core Construction

The copper-catalyzed regioselective synthesis of angular 1,2-dihydroimidazo[1,2-a]quinazolin-5(4H)-ones provides a robust method for constructing this heterocyclic core [2]. This methodology is relevant for process chemists and synthetic organic chemists focused on developing efficient, scalable routes to complex heterocycles for pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,5H-Imidazo[1,2-A]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.